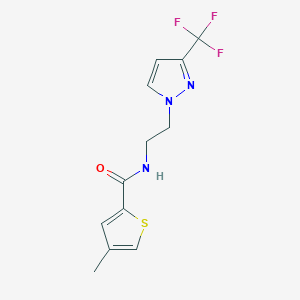

4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a trifluoromethyl-substituted pyrazole moiety via an ethyl chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3OS/c1-8-6-9(20-7-8)11(19)16-3-5-18-4-2-10(17-18)12(13,14)15/h2,4,6-7H,3,5H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYBGWPGVADKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves multiple steps:

Formation of the Pyrazole Ring: : Starting from appropriate pyrazole precursors, the ring is often synthesized through cyclization reactions under controlled conditions.

Attachment of the Trifluoromethyl Group: : This step may involve nucleophilic substitution or addition reactions.

Formation of the Thiophene Carboxamide: : The thiophene ring is typically synthesized using Vilsmeier-Haack or similar reactions.

Coupling Reactions: : Final coupling of the synthesized segments under conditions like those involving coupling agents (e.g., EDC, DCC).

Industrial Production Methods

Industrial synthesis typically scales these reactions using optimized conditions to maximize yield and purity. Large-scale production may involve continuous flow chemistry techniques to improve efficiency.

Chemical Reactions Analysis

4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various types of reactions:

Oxidation: : May involve reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

Reduction: : Possible with hydrogenation or metal hydrides.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, typically in the presence of catalysts or under basic/acidic conditions.

Scientific Research Applications

Chemistry

Used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis, especially in the development of heterocyclic compounds.

Biology

Medicine

Explored in drug discovery, particularly as a pharmacophore in designing enzyme inhibitors or receptor antagonists.

Industry

Utilized in the development of new materials or chemical reagents, benefiting from the robustness and stability imparted by the trifluoromethyl and thiophene groups.

Mechanism of Action

The specific mechanism of action depends on its application:

Biological Systems: : Interacts with molecular targets like enzymes or receptors, potentially through hydrogen bonding, π-π interactions, or hydrophobic effects. Pathways involved can include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituents, synthesis yields, and biological activities:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Trifluoromethyl groups (common in ) are associated with increased metabolic stability and bioavailability.

Biological Activity Trends: Thiophene-carboxamide derivatives (e.g., ) show antimicrobial activity, suggesting the target compound may share this property.

Structural Divergence :

- Unlike the target compound, the benzamide-quinazoline hybrid in incorporates a larger aromatic system, likely influencing its kinase selectivity.

Biological Activity

4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14F3N3OS

- Molecular Weight : 357.36 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | SF-268 | 31.5 |

These findings suggest that modifications in the pyrazole structure can enhance anticancer efficacy, potentially making this compound a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds structurally related to this compound have been reported to exhibit significant inhibition of COX enzymes, indicating potential for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of pyrazole derivatives on human cancer cell lines. Among them, a compound structurally similar to this compound demonstrated an IC50 value of 12.5 µM against the SF-268 cell line, suggesting promising anticancer activity .

Case Study 2: Inhibition of COX Enzymes

In another investigation focusing on anti-inflammatory properties, compounds derived from pyrazole structures were tested for their ability to inhibit COX enzymes. The results indicated that specific modifications led to enhanced inhibitory activity, with some compounds achieving IC50 values as low as 0.95 nM against COX-2 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the trifluoromethyl group and the thiophene moiety significantly affect the biological activity of pyrazole derivatives. For instance:

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Thiophene Moiety : Contributes to the overall stability and bioavailability of the compound.

These insights can guide further synthetic efforts aimed at optimizing the biological activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.